molecular formula C8H12N2O B1396149 (R)-2-Methoxy-1-(pyridin-3-yl)ethanamine CAS No. 1269926-49-9

(R)-2-Methoxy-1-(pyridin-3-yl)ethanamine

Cat. No.: B1396149
CAS No.: 1269926-49-9
M. Wt: 152.19 g/mol
InChI Key: CKAQBXVZWWQMOE-QMMMGPOBSA-N
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Description

®-2-Methoxy-1-(pyridin-3-yl)ethanamine is a chiral amine compound with a methoxy group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methoxy-1-(pyridin-3-yl)ethanamine typically involves the reduction of benzyl oximes. One common method is the catalytic enantioselective borane reduction of benzyl oximes. The process involves the use of a stable spiroborate ester as a catalyst, which provides high enantioselectivity and yield .

Industrial Production Methods

Industrial production methods for ®-2-Methoxy-1-(pyridin-3-yl)ethanamine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

®-2-Methoxy-1-(pyridin-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

®-2-Methoxy-1-(pyridin-3-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ®-2-Methoxy-1-(pyridin-3-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy group and pyridine ring allow it to form specific interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Methoxy-1-(pyridin-3-yl)ethanamine is unique due to its specific chiral center and the presence of both a methoxy group and a pyridine ring. These features confer distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(1R)-2-methoxy-1-pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-6-8(9)7-3-2-4-10-5-7/h2-5,8H,6,9H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAQBXVZWWQMOE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](C1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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